molecular formula C19H21ClFN3O3S2 B2915598 N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216765-92-2

N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2915598
M. Wt: 457.96
InChI Key: WTJWAGJQJHTPTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The benzothiazole ring system in the compound is a heterocyclic aromatic system, which means it is likely to be planar and stable. The presence of the fluorine atom on the benzamide group could influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with biological targets .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amine group could participate in acid-base reactions, and the benzothiazole ring could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and amine groups could enhance its solubility in polar solvents. The aromatic benzothiazole ring could contribute to its stability and possibly its lipophilicity .

Scientific Research Applications

Synthesis and Electrophysiological Activity

Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, structurally related to the given compound, has shown that certain derivatives exhibit cardiac electrophysiological activity, comparable to known class III agents like sematilide. These studies suggest applications in the development of new treatments for arrhythmias (Morgan et al., 1990).

Fluorogenic Reagents for Thiols

Compounds with functionalities similar to the given chemical have been synthesized for use as fluorogenic reagents for thiols. This suggests potential applications in biochemical assays for detecting thiol-containing compounds in biological samples, which is crucial for understanding cellular redox states and the function of enzymes like glutathione peroxidase (Toyo’oka et al., 1989).

Insecticidal Activity

Flubendiamide, a compound with related sulfonyl and amide functionalities, has demonstrated high insecticidal activity against lepidopterous pests. This indicates the potential use of the given compound in agricultural research for pest control, exploring its efficacy and mode of action against various insect targets (Tohnishi et al., 2005).

Anti-inflammatory and Analgesic Properties

Derivatives based on thiazole and thiazoline, with similar N,N-dimethylamino and benzamide groups, have shown anti-inflammatory and analgesic activities. This suggests that the given compound could be researched for its potential in developing new anti-inflammatory or analgesic drugs, considering the impact of its specific substituents on biological activity (Lynch et al., 2006).

Luminescence and Electronic Effects

Studies on benzenesulfonic acid derivatives containing a dimethylamino group have explored their spectral and luminescence properties, indicating potential applications in the development of optical materials, sensors, or probes that utilize the unique electronic effects of the sulfonyl and dimethylamino groups (Fedyunyaeva & Shershukov, 1993).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-fluoro-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S2.ClH/c1-22(2)11-12-23(18(24)13-7-9-14(20)10-8-13)19-21-17-15(27-19)5-4-6-16(17)28(3,25)26;/h4-10H,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJWAGJQJHTPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC=C2S(=O)(=O)C)C(=O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride

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